4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine
Overview
Description
“4-(2-Chloro-9-methyl-9H-purin-6-yl)morpholine” is a chemical compound with the formula C10H12ClN5O and a molecular weight of 253.69 . It is used in various scientific research applications.
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 4-(2-chloro-9H-purin-6-yl)morpholine with iodomethane in the presence of caesium carbonate in acetonitrile . The reaction mixture is stirred at room temperature, then diluted with dichloromethane, washed with water, dried over magnesium sulfate, and concentrated in vacuo . The crude solid is then triturated with diethyl ether to give the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is unique and enables its use in various studies, ranging from drug development to exploring biological pathways.Scientific Research Applications
Antibacterial Activities
- A study by Wu, Gao, Tu, and Ouyang (2016) synthesized derivatives of purine, including morpholine derivatives, and evaluated their antibacterial activities against rice bacterial leaf blight and tobacco bacterial wilt. They found that these compounds demonstrated good inhibitory effects, with some compounds even outperforming commercial agents (Wu, Gao, Tu, & Ouyang, 2016).
Synthesis and Characterization
- Sadanandam et al. (2011) demonstrated the synthesis of various purine derivatives using polyphosphoric acid as an efficient catalyst. This study highlights the synthesis process and potential applications of purine derivatives, including morpholine derivatives (Sadanandam et al., 2011).
Dopamine Receptor Antagonists
- Witt et al. (2016) reported the synthesis of chiral alkoxymethyl morpholine analogs, identifying a novel potent and selective dopamine D4 receptor antagonist. This research contributes to the understanding of morpholine derivatives in neurological applications (Witt et al., 2016).
Antiproliferative Activity
- Matić et al. (2021) synthesized novel 6-chloro/morpholino/amino/-9-sulfonylpurine derivatives and found that they showed antiproliferative activity on human carcinoma, lymphoma, and leukemia cells. This suggests potential applications in cancer treatment (Matić et al., 2021).
Antilipid Peroxidation Agents
- Thalassitis, Hadjipavlou-Litina, and Litinas (2015) synthesized compounds that were tested as inhibitors of lipid peroxidation, identifying a morpholine derivative with interesting results, suggesting its potential as a lead compound for further development (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).
Synthesis of Antimicrobials
- Kumar, Sadashiva, and Rangappa (2007) highlighted the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is useful for creating potent antimicrobials, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007).
Inhibition of Tumor Necrosis Factor Alpha
- Lei, Wang, Xiong, and Lan (2017) synthesized 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide, showing potential in therapeutic applications (Lei, Wang, Xiong, & Lan, 2017).
Safety and Hazards
Properties
IUPAC Name |
4-(2-chloro-9-methylpurin-6-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O/c1-15-6-12-7-8(15)13-10(11)14-9(7)16-2-4-17-5-3-16/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJALAVZIHBUVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2N3CCOCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254674 | |
Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148003-35-3 | |
Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148003-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-9-methyl-6-(4-morpholinyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601254674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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